tert-butyl (3Z)-3-[(dimethylamino)methylidene]-4-oxopyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl compounds are widely used in organic chemistry due to their unique reactivity patterns . They are often used in chemical transformations, and have relevance in nature, being implicated in biosynthetic and biodegradation pathways .
Synthesis Analysis
Tert-butyl compounds can be synthesized using various methods. For instance, N-nitroso compounds can be synthesized from secondary amines using tert-butyl nitrite under solvent-free conditions . Another method involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems .Molecular Structure Analysis
The molecular structure of tert-butyl compounds can be quite complex. The crowded tert-butyl group elicits a unique reactivity pattern .Chemical Reactions Analysis
Tert-butyl groups are known for their unique reactivity patterns. They are often used in chemical transformations .Physical And Chemical Properties Analysis
Tert-butyl compounds have unique physical and chemical properties. For example, they have a refractive index of 1.4200-1.4280 at 20°C and appear as a clear colorless to pale yellow liquid .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (3Z)-3-[(dimethylamino)methylidene]-4-oxopyrrolidine-1-carboxylate involves the condensation of tert-butyl 4-oxopyrrolidine-1-carboxylate with dimethylformamide dimethyl acetal followed by the addition of sodium hydride and dimethylamine. The resulting intermediate is then treated with acetic anhydride to yield the final product.", "Starting Materials": [ "tert-butyl 4-oxopyrrolidine-1-carboxylate", "dimethylformamide dimethyl acetal", "sodium hydride", "dimethylamine", "acetic anhydride" ], "Reaction": [ "Step 1: tert-butyl 4-oxopyrrolidine-1-carboxylate is reacted with dimethylformamide dimethyl acetal in the presence of a base such as sodium hydride to form an intermediate.", "Step 2: Dimethylamine is added to the intermediate to form the desired product.", "Step 3: The product is then treated with acetic anhydride to yield tert-butyl (3Z)-3-[(dimethylamino)methylidene]-4-oxopyrrolidine-1-carboxylate." ] } | |
CAS RN |
905274-02-4 |
Product Name |
tert-butyl (3Z)-3-[(dimethylamino)methylidene]-4-oxopyrrolidine-1-carboxylate |
Molecular Formula |
C12H20N2O3 |
Molecular Weight |
240.3 |
Purity |
95 |
Origin of Product |
United States |
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